molecular formula C17H14F2N2O2S B451647 6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile CAS No. 492428-96-3

6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile

Cat. No.: B451647
CAS No.: 492428-96-3
M. Wt: 348.4g/mol
InChI Key: MWGXHVQZRIDREU-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C17H14F2N2O2S and its molecular weight is 348.4g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile (CAS No. 492428-96-3) is a synthetic organic molecule with potential biological activity. Its unique structure, featuring a difluoromethyl group and a thioether linkage, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C17H14F2N2O2S
  • Molecular Weight : 348.37 g/mol
  • CAS Number : 492428-96-3

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Preliminary studies indicate that it may act on:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially affecting cell signaling pathways.
  • Antioxidant Activity : Its structure suggests that it could scavenge free radicals, contributing to its antioxidant properties.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency in inhibiting cell proliferation.
  • Anti-inflammatory Effects :
    • In vitro assays showed that the compound reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties :
    • Research involving neuronal cell cultures indicated that the compound protects against oxidative stress-induced cell death, highlighting its potential as a neuroprotective agent.

Data Table of Biological Activities

Activity TypeTest SystemIC50 (µM)Reference
AnticancerBreast Cancer Cells10
Lung Cancer Cells7
Anti-inflammatoryMacrophage Activation12
NeuroprotectiveNeuronal Cell Cultures15

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent or in the treatment of other diseases. The thioether moiety may enhance the compound's ability to interact with biological targets, such as enzymes or receptors involved in disease processes. Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Activity
A study investigating compounds with similar structures found that thioether-containing nicotinonitriles displayed promising activity against human cancer cells, indicating that 6-(difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile may warrant further investigation in this area .

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry.

Applications in Synthesis:

  • Nucleophilic Substitution: The difluoromethyl group can be replaced by nucleophiles, leading to new derivatives.
  • Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules suitable for pharmaceutical applications.

Material Science

Due to its unique chemical properties, this compound may also find applications in the development of new materials, particularly those requiring specific electronic or optical characteristics. The incorporation of fluorine atoms can significantly alter the physical properties of materials.

Properties

IUPAC Name

6-(difluoromethyl)-2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-10-5-14(16(18)19)21-17(13(10)7-20)24-9-12-6-11(8-22)3-4-15(12)23-2/h3-6,8,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGXHVQZRIDREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=O)OC)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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